molecular formula C16H11F3N2O2 B2775078 4-methyl-2-[4-(trifluoromethoxy)phenyl]-1(2H)-phthalazinone CAS No. 478048-29-2

4-methyl-2-[4-(trifluoromethoxy)phenyl]-1(2H)-phthalazinone

Cat. No.: B2775078
CAS No.: 478048-29-2
M. Wt: 320.271
InChI Key: WTLABWYZVQUZGJ-UHFFFAOYSA-N
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Description

4-methyl-2-[4-(trifluoromethoxy)phenyl]-1(2H)-phthalazinone is a chemical compound known for its unique structure and properties It features a phthalazinone core substituted with a methyl group and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[4-(trifluoromethoxy)phenyl]-1(2H)-phthalazinone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[4-(trifluoromethoxy)phenyl]-1(2H)-phthalazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various new functional groups to the molecule.

Scientific Research Applications

4-methyl-2-[4-(trifluoromethoxy)phenyl]-1(2H)-phthalazinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-2-[4-(trifluoromethoxy)phenyl]-1(2H)-phthalazinone involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethoxy)phenyl-containing compounds: These compounds share the trifluoromethoxyphenyl group and may have similar chemical properties and reactivity.

    Phthalazinone derivatives: Compounds with a phthalazinone core structure, which may exhibit similar biological activities and applications.

Uniqueness

4-methyl-2-[4-(trifluoromethoxy)phenyl]-1(2H)-phthalazinone is unique due to the combination of its phthalazinone core and the trifluoromethoxyphenyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-methyl-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2/c1-10-13-4-2-3-5-14(13)15(22)21(20-10)11-6-8-12(9-7-11)23-16(17,18)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLABWYZVQUZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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